molecular formula C17H11Cl2N3O B5465875 3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile

3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B5465875
M. Wt: 344.2 g/mol
InChI Key: WNWDRGOUQZEPBZ-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile, also known as DMBA, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. DMBA is a synthetic compound that belongs to the family of acrylonitrile derivatives. It has been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.

Mechanism of Action

The exact mechanism of action of 3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, studies have shown that this compound exerts its anti-cancer effects by inducing oxidative stress and DNA damage in cancer cells. This compound also inhibits the activity of several enzymes involved in cell proliferation and survival, leading to apoptosis of cancer cells. This compound's anti-inflammatory and immunomodulatory effects are thought to be mediated by its ability to modulate the activity of immune cells and cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to inhibit the activity of several enzymes involved in cell proliferation and survival. In vivo studies have shown that this compound can suppress tumor growth and reduce inflammation in animal models of cancer and inflammation.

Advantages and Limitations for Lab Experiments

3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, this compound also has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. This compound can also be expensive to synthesize and purify.

Future Directions

There are several future directions for 3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile research. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound induces apoptosis and inhibits cell proliferation could lead to the development of more effective anti-cancer therapies. Another direction is to investigate the potential of this compound as a therapy for inflammatory and autoimmune diseases. This compound's anti-inflammatory and immunomodulatory effects make it a promising candidate for these diseases. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing and purifying this compound.

Synthesis Methods

3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile can be synthesized by a multistep process involving the reaction of 2,4-dichlorobenzonitrile with 5-methoxy-1H-benzimidazole in the presence of a base catalyst. The resulting intermediate is then reacted with acrylonitrile to produce this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. In addition, this compound has been shown to possess anti-inflammatory and immunomodulatory effects, making it a potential therapy for inflammatory and autoimmune diseases.

properties

IUPAC Name

(Z)-3-(2,4-dichlorophenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O/c1-23-13-4-5-15-16(8-13)22-17(21-15)11(9-20)6-10-2-3-12(18)7-14(10)19/h2-8H,1H3,(H,21,22)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWDRGOUQZEPBZ-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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